REACTION_CXSMILES
|
[OH:1][C:2]([OH:4])=O.[C:5]([OH:9])(=[O:8])[CH:6]=[CH2:7].[C:10]1([CH3:20])[CH:15]=[CH:14][C:13](S(O)(=O)=O)=[CH:12][CH:11]=1.[C:21]1([CH:28]=[CH:27][C:25]([OH:26])=[CH:24][CH:23]=1)O>C(Cl)(Cl)Cl.CCOCC>[C:5]([O:9][CH2:12][CH2:11][CH2:10][CH2:15][CH2:14][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:10][CH2:20][O:26][C:25]1[CH:27]=[CH:28][C:21]([C:2]([OH:4])=[O:1])=[CH:23][CH:24]=1)(=[O:8])[CH:6]=[CH2:7]
|
Name
|
|
Quantity
|
15.9 g
|
Type
|
reactant
|
Smiles
|
OC(=O)O
|
Name
|
|
Quantity
|
43.2 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with warm water
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The concentrate was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCCCCCCCCCCCCOC1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 1982% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |